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Compound of Interest

Compound Name: Pentyl benzoate

Cat. No.: B1580521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl
benzoate, a common fragrance and flavor ingredient. The information presented herein is

intended to assist researchers and professionals in the fields of chemistry, materials science,

and drug development in the identification, characterization, and quality control of this

compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and

ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the ¹H and ¹³C NMR spectroscopic data

for pentyl benzoate, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of pentyl benzoate exhibits distinct signals corresponding to the

aromatic protons of the benzoate group and the aliphatic protons of the pentyl chain.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.05 dd 2H
H-2', H-6' (ortho to

C=O)

7.55 t 1H H-4' (para to C=O)

7.44 t 2H
H-3', H-5' (meta to

C=O)

4.31 t 2H -OCH₂-

1.76 quint 2H -OCH₂CH₂-

1.42 m 4H -CH₂CH₂CH₂CH₃

0.94 t 3H -CH₃

Table 1: ¹H NMR Spectroscopic Data for Pentyl Benzoate.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

166.6 C=O (Ester carbonyl)

132.8 C-4' (para)

130.2 C-1' (ipso)

129.5 C-2', C-6' (ortho)

128.3 C-3', C-5' (meta)

65.1 -OCH₂-

28.5 -OCH₂CH₂-

28.2 -CH₂CH₂CH₂CH₃

22.3 -CH₂CH₃

14.0 -CH₃

Table 2: ¹³C NMR Spectroscopic Data for Pentyl Benzoate.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

A sample of high-purity pentyl benzoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is

accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

Solvent: CDCl₃
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Temperature: Ambient probe temperature.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32

Relaxation delay: 1-2 seconds

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation delay: 2-5 seconds

Infrared (IR) Spectroscopy
Due to the unavailability of a specific experimental IR spectrum for pentyl benzoate in the

searched databases, this section provides the characteristic infrared absorption frequencies for

the functional groups present in the molecule, based on data from similar ester compounds.
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Wavenumber (cm⁻¹) Intensity Assignment

~3070 - 3030 Medium Aromatic C-H stretch

~2960 - 2860 Medium-Strong Aliphatic C-H stretch

~1720 Strong C=O (Ester carbonyl) stretch

~1600, ~1450 Medium-Weak C=C Aromatic ring stretch

~1270 Strong
C-O (Ester) stretch

(asymmetric)

~1110 Strong
C-O (Ester) stretch

(symmetric)

~710 Strong
Aromatic C-H bend (out-of-

plane)

Table 3: Expected Infrared Absorption Frequencies for Pentyl Benzoate.

Experimental Protocol for FT-IR Spectroscopy (Neat
Liquid)
Sample Preparation:

Ensure the ATR crystal of the FT-IR spectrometer is clean.

Place a single drop of pure pentyl benzoate directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Background: A background spectrum of the clean, empty ATR crystal is recorded.

Sample Analysis: The sample spectrum is recorded.

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
An experimental UV-Vis spectrum for pentyl benzoate was not available in the searched

databases. However, the UV-Vis absorption characteristics can be predicted based on the

spectrum of benzoic acid and other benzoate esters. The primary absorption is due to the π →

π* electronic transitions within the benzene ring.

λmax (nm)
Molar Absorptivity
(ε)

Solvent Assignment

~228-232 High Ethanol or Hexane
π → π* (Benzoyl

chromophore)

~270-280 Low Ethanol or Hexane

π → π* (Benzoyl

chromophore, fine

structure)

Table 4: Expected UV-Vis Absorption Data for Pentyl Benzoate.

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of pentyl benzoate of a known concentration in a UV-grade solvent

such as ethanol or hexane.

Perform serial dilutions to obtain a series of solutions with concentrations that will yield

absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

Instrumentation and Data Acquisition:

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

Cuvettes: 1 cm path length quartz cuvettes.
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Blank: The pure solvent used for dilution is used as the blank reference.

Wavelength Range: Scan from 400 nm down to 200 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

absorbance value are recorded. The molar absorptivity (ε) can be calculated using the Beer-

Lambert law (A = εbc).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

pentyl benzoate.
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Workflow for Spectroscopic Analysis of Pentyl Benzoate
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Workflow for Spectroscopic Analysis of Pentyl Benzoate.
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[https://www.benchchem.com/product/b1580521#pentyl-benzoate-spectroscopic-data-nmr-ir-
uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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